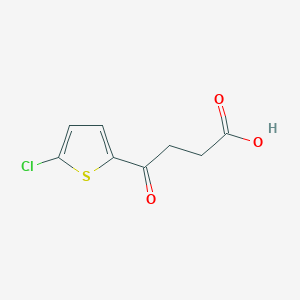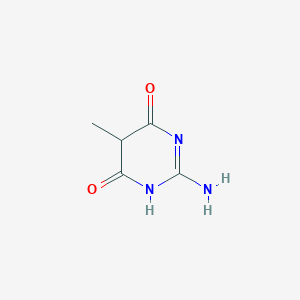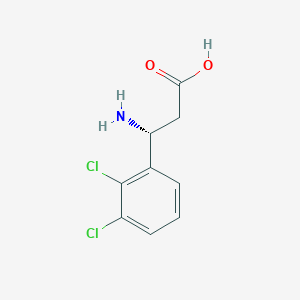![molecular formula C10H9NO2S B1586178 Methyl 5-aminobenzo[b]thiophene-2-carboxylate CAS No. 20699-85-8](/img/structure/B1586178.png)
Methyl 5-aminobenzo[b]thiophene-2-carboxylate
Descripción general
Descripción
Methyl 5-aminobenzo[b]thiophene-2-carboxylate (5-ABTC) is an organic compound with a wide range of applications in research and development. It is a derivative of aminobenzoic acid, a common component of many naturally-occurring substances, and is used as a synthetic intermediate in the production of various pharmaceuticals and other compounds. 5-ABTC has been studied extensively in recent years and has been found to have a variety of interesting properties and applications.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Methyl 5-aminobenzo[b]thiophene-2-carboxylate and its derivatives have been studied for their potential anti-inflammatory effects. Radwan, Shehab, and El-Shenawy (2009) synthesized a series of C5-substituted benzo[b]thiophenes, including compounds related to methyl 5-aminobenzo[b]thiophene-2-carboxylate, and found them to possess potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Synthesis and Chemical Properties
Methyl 5-aminobenzo[b]thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, Adib et al. (2014) described a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates, showcasing the versatility of related compounds in chemical synthesis (Adib et al., 2014). Moreover, the compound has been involved in studies exploring new synthetic pathways and chemical transformations. For instance, Jackson and Bowlus (1980) investigated the decarboxylation of benzo[b]thiophene-2-carboxylic acid, a related compound, revealing insights into its chemical behavior (Jackson & Bowlus, 1980).
Pharmacological Applications
The pharmacological potential of derivatives of methyl 5-aminobenzo[b]thiophene-2-carboxylate has been explored. Research by Chapman et al. (1968) on benzo[b]thiophen derivatives, including compounds structurally related to methyl 5-aminobenzo[b]thiophene-2-carboxylate, revealed potential pharmacological activities, emphasizing the importance of this class of compounds in medicinal chemistry (Chapman, Clarke, & Sawhney, 1968).
Application in Dye Synthesis
Methyl 5-aminobenzo[b]thiophene-2-carboxylate related compounds have been utilized in the synthesis of dyes. Sabnis and Rangnekar (1989) demonstrated the use of related 2-aminothiophene derivatives in creating azo dyes with good coloration and fastness properties on polyester, highlighting the compound's utility in the textile industry (Sabnis & Rangnekar, 1989).
Propiedades
IUPAC Name |
methyl 5-amino-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMBULBEQVHFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384972 | |
| Record name | Methyl 5-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminobenzo[b]thiophene-2-carboxylate | |
CAS RN |
20699-85-8 | |
| Record name | Methyl 5-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-1-benzothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














